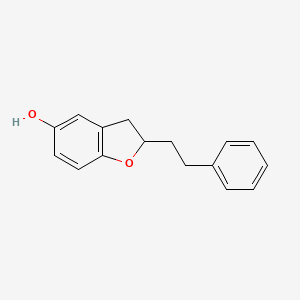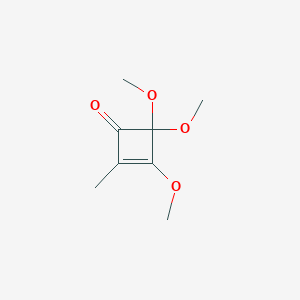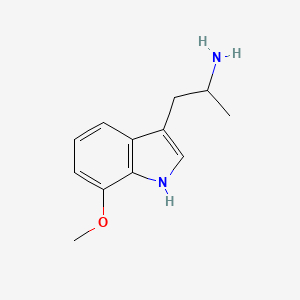
3-(2-aminopropyl)-7-methoxy-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-aminopropyl)-7-methoxy-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a methoxy group at the 7th position of the indole ring and a propanamine chain at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminopropyl)-7-methoxy-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyindole.
Alkylation: The indole nitrogen is alkylated using a suitable alkylating agent, such as 3-chloropropanamine, under basic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors and optimized conditions to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification: Utilizing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-aminopropyl)-7-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-(2-aminopropyl)-7-methoxy-1H-indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-aminopropyl)-7-methoxy-1H-indole involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Indol-3-yl)-2-propanamine: Lacks the methoxy group at the 7th position.
1-(5-Methoxy-1H-indole-3-yl)-2-propanamine: Has the methoxy group at the 5th position instead of the 7th.
Uniqueness
3-(2-aminopropyl)-7-methoxy-1H-indole is unique due to the presence of the methoxy group at the 7th position, which may influence its biological activity and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(7-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)6-9-7-14-12-10(9)4-3-5-11(12)15-2/h3-5,7-8,14H,6,13H2,1-2H3 |
InChI Key |
KUHIPKQZKIIHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


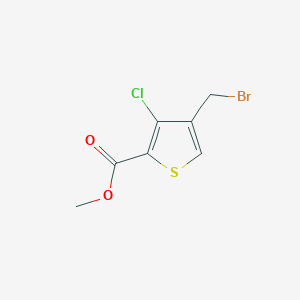
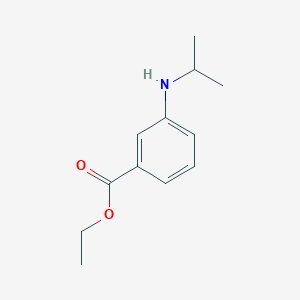
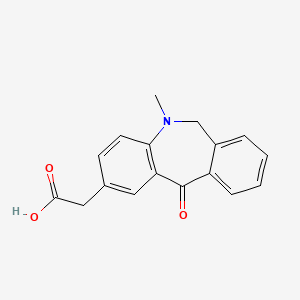
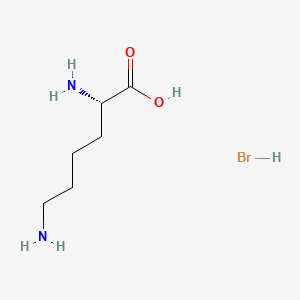
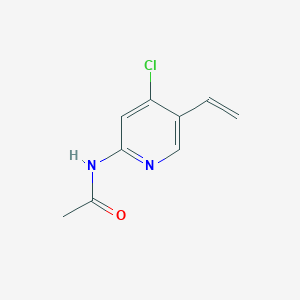
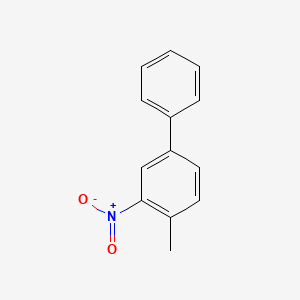
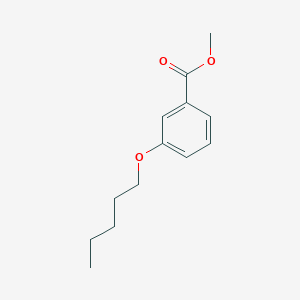
![2-[2-(2-Aminoethyl)thioethyl] pyridine](/img/structure/B8714045.png)

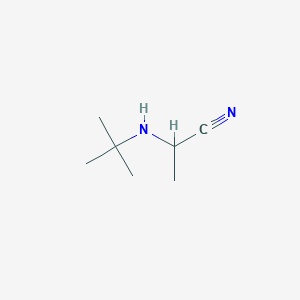
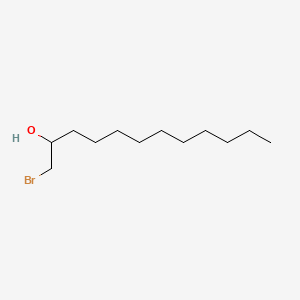
![2-(hydroxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8714082.png)
